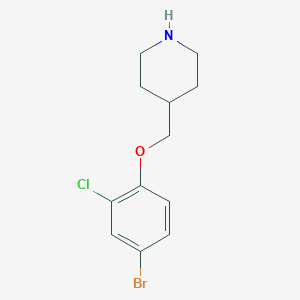

4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromo-2-chlorophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUONCHIFMJPSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Halogenated Phenoxymethylpiperidines

Advanced Synthetic Routes to the Piperidine (B6355638) Core

The piperidine scaffold is a prevalent motif in many biologically active compounds, leading to the development of numerous synthetic strategies for its construction. globalscientificjournal.comnih.gov These methods range from classical cyclization reactions to modern catalytic and one-pot procedures designed for efficiency and stereochemical control.

Cyclization Strategies and Key Intermediates

The formation of the piperidine ring is often achieved through intramolecular cyclization reactions. A common strategy involves the N-heterocyclization of primary amines with diols, a reaction that can be catalyzed by complexes of iridium. organic-chemistry.org Another approach is the cyclization of amino alcohols, which can be achieved in a one-pot manner by first chlorinating the alcohol with thionyl chloride, followed by intramolecular nucleophilic substitution. organic-chemistry.org

Key intermediates in these cyclization strategies often include δ-amino carbonyl compounds, which can undergo intramolecular imine formation and subsequent reduction to yield the piperidine ring. researchgate.net For the synthesis of 4-substituted piperidines, 4-piperidones are valuable intermediates. These can be synthesized through the Dieckmann condensation of a diester formed from the addition of a primary amine to two equivalents of an acrylate, followed by hydrolysis and decarboxylation. dtic.milsciencemadness.org The resulting 4-piperidone (B1582916) can then be reduced and functionalized at the 4-position, for instance, to introduce a hydroxymethyl group.

A variety of cyclization methods for piperidine synthesis are summarized in the table below.

| Cyclization Strategy | Starting Materials | Key Intermediates | Catalyst/Reagent | Ref |

| N-Heterocyclization | Primary amine, Diol | - | Cp*Ir complex | organic-chemistry.org |

| Intramolecular Nucleophilic Substitution | Amino alcohol | Haloamine | Thionyl chloride | organic-chemistry.org |

| Reductive Amination/Cyclization | δ-Amino carbonyl compound | Imine/Iminium ion | Reducing agent | researchgate.net |

| Dieckmann Condensation | Primary amine, Acrylate ester | Diester, β-ketoester | Base | dtic.milsciencemadness.org |

Stereoselective Synthesis of Piperidine Derivatives for Enantiopure Compounds

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for producing enantiopure compounds. One effective approach is the use of transition metal catalysis. For example, iridium-catalyzed cyclocondensation of amino alcohols with aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. quora.com Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines provide a route to enantioenriched 3-substituted piperidines. researchgate.net

Another strategy involves the use of chiral auxiliaries. Chiral sulfinyl imines can be used to prepare chiral homopropargyl amides, which then undergo a gold-catalyzed cyclization and reduction sequence to yield enantiomerically enriched piperidin-4-ols. globalscientificjournal.com This modular approach allows for the synthesis of various substituted piperidines with a high degree of stereocontrol. globalscientificjournal.com

The following table outlines selected stereoselective methods for piperidine synthesis.

| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol | Ref |

| Iridium-Catalyzed Cyclocondensation | Iridium complex | Intramolecular allylic substitution | High enantiospecificity | quora.com |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Rhodium complex | Asymmetric carbometalation | High enantioselectivity | researchgate.net |

| Gold-Catalyzed Cyclization | Gold catalyst, Chiral sulfinyl imine | Cyclization of chiral N-homopropargyl amide | Excellent enantiomeric excess | globalscientificjournal.com |

One-Pot and Cascade Reactions for Efficient Synthesis

To enhance synthetic efficiency, one-pot and cascade reactions have been developed for the construction of the piperidine core. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. A notable example is the one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. globalscientificjournal.com

Multi-component reactions (MCRs) also offer an efficient route to highly functionalized piperidines. nih.gov For instance, the one-pot condensation of aldehydes, amines, and β-ketoesters can be catalyzed by environmentally friendly catalysts in aqueous media to produce substituted piperidines in good yields. nih.gov Another efficient one-pot protocol involves the reaction of halogenated amides, where amide activation, reduction of the intermediate nitrilium ion, and intramolecular nucleophilic substitution occur in a single pot to yield piperidines. dtic.mil

Examples of efficient one-pot and cascade reactions are provided in the table below.

| Reaction Type | Key Steps | Catalyst/Reagents | Product | Ref |

| Gold-Catalyzed Cascade | Cyclization, Reduction, Ferrier Rearrangement | PPh3AuNTf2, Catecholborane | Piperidin-4-ols | globalscientificjournal.com |

| Multi-Component Reaction | Condensation, Mannich-type reaction, Cyclization | Sodium lauryl sulfate | Highly substituted piperidines | nih.gov |

| One-Pot from Halogenated Amides | Amide activation, Reduction, Intramolecular Substitution | Tf2O, NaBH4 | N-Substituted piperidines | dtic.mil |

Regioselective Introduction of Bromo and Chloro Substituents on the Phenoxy Ring

The synthesis of the target compound requires the specific placement of bromo and chloro substituents on the phenol (B47542) ring. This is achieved through regioselective halogenation reactions, often starting from a phenol precursor that is subsequently attached to the piperidine core.

Halogenation Protocols and Reagents

The regioselective halogenation of phenols is influenced by the directing effects of the hydroxyl group and any existing substituents on the ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. askfilo.com For the synthesis of 4-bromo-2-chlorophenol (B165030), the starting material is typically 2-chlorophenol (B165306). The chlorine atom is a deactivating but ortho-, para-directing group. In this case, the para-position relative to the hydroxyl group is the most activated site for electrophilic substitution.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and catalyst can significantly impact the regioselectivity. For instance, carrying out the bromination of phenol in solvents of low polarity, such as chloroform (B151607) or carbon disulfide, at low temperatures favors the formation of monobromophenols. askfilo.com The use of a Lewis acid catalyst, such as iron(III) bromide, is typically required for the halogenation of benzene, but the highly activated nature of the phenol ring often allows the reaction to proceed without a catalyst. askfilo.com However, catalysts can be employed to enhance regioselectivity.

Synthesis of Halogenated Phenol Precursors

The precursor for the phenoxy moiety, 4-bromo-2-chlorophenol, is synthesized by the regioselective bromination of 2-chlorophenol. google.comgoogle.com The reaction is typically carried out by treating 2-chlorophenol with bromine. To improve the regioselectivity and yield of the desired 4-bromo isomer over the 6-bromo byproduct, various catalytic systems have been developed.

One effective method employs triethylamine (B128534) hydrochloride as a catalyst in a solvent such as chlorobenzene. This catalyst is believed to polarize the bromine molecule, facilitating the electrophilic attack at the para position and leading to high yields of 4-bromo-2-chlorophenol with minimal formation of other isomers. Another approach utilizes a nanocatalyst composed of a mixture of copper chloride, zinc chloride, and silver chloride, which has been shown to produce high-purity 4-bromo-2-chlorophenol with excellent yields. google.com

The following table summarizes conditions for the synthesis of 4-bromo-2-chlorophenol.

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

| 2-Chlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 5-15 | 99.1 | google.com |

| 2-Chlorophenol | Bromine | CuCl₂/ZnCl₂/AgCl nanocatalyst | - | 10-60 | >97 | google.com |

| 2-Chlorophenol | Bromine | - | Carbon tetrachloride | Room Temp. | 87 | google.com |

Once the 4-bromo-2-chlorophenol precursor is synthesized, it can be coupled with a suitably functionalized piperidine, such as 4-(hydroxymethyl)piperidine or 4-(halomethyl)piperidine, via a Williamson ether synthesis to form the final product, 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine. researchgate.netmasterorganicchemistry.com This reaction typically involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine side chain.

Construction of the Phenoxymethyl (B101242) Linkage

The crucial step in synthesizing the core structure of this compound is the formation of the ether bond between 4-bromo-2-chlorophenol and a suitable piperidine precursor, typically 4-(hydroxymethyl)piperidine (which may be N-protected). Etherification reactions are central to this transformation, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent methods.

Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction remains one of the most common and straightforward methods for preparing symmetrical and asymmetrical ethers. wikipedia.orgfrancis-press.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing a phenoxymethylpiperidine, the reaction would involve deprotonating the phenolic hydroxyl group of 4-bromo-2-chlorophenol with a strong base (like sodium hydride) to form a highly nucleophilic phenoxide ion. youtube.comkhanacademy.org This phenoxide then attacks an electrophilic piperidine derivative, such as 4-(tosyloxymethyl)piperidine or 4-(chloromethyl)piperidine, where the tosylate or halide serves as a good leaving group. wikipedia.org

The general mechanism is as follows:

Deprotonation: The phenol is treated with a strong base to form the sodium phenoxide.

Nucleophilic Attack: The phenoxide ion attacks the alkyl halide (or tosylate) in an SN2 reaction, displacing the leaving group and forming the ether. wikipedia.org

For this synthesis to be efficient, the alkyl halide component should ideally be primary to avoid competing elimination reactions, which are common with secondary and tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers, particularly when mild conditions and stereochemical inversion are required. organic-chemistry.orgnih.gov Discovered by Oyo Mitsunobu, this redox-condensation reaction converts a primary or secondary alcohol into various functional groups, including ethers. nih.govwikipedia.org The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

To construct the phenoxymethyl linkage, 4-(hydroxymethyl)piperidine would act as the alcohol component and 4-bromo-2-chlorophenol as the acidic nucleophile. organic-chemistry.org The reaction mechanism is complex but can be summarized as follows:

Triphenylphosphine and DEAD react to form a phosphonium (B103445) salt (a betaine). tcichemicals.com

The alcohol attacks the activated phosphine, forming an oxyphosphonium salt, which is a very good leaving group. organic-chemistry.org

The phenoxide, formed by deprotonation of the phenol by the betaine (B1666868) intermediate, then displaces the activated alcohol via an SN2 reaction, resulting in the desired ether with an inversion of configuration at the alcohol's carbon center. organic-chemistry.orgwikipedia.org

The Mitsunobu reaction is widely used in the synthesis of complex natural products and pharmaceuticals due to its reliability and stereoselectivity. nih.govgoogle.com

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing waste and cost. For both the Williamson and Mitsunobu syntheses, several factors can be adjusted. frontiersin.org

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and outcomes. In Williamson synthesis, polar aprotic solvents like THF or DMF are often used to dissolve the ionic intermediates. For the Mitsunobu reaction, THF or diethyl ether are common choices. wikipedia.org

Temperature: Temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to undesirable side reactions. For instance, in the Williamson synthesis, higher temperatures may favor elimination over substitution, especially with sterically hindered substrates. wikipedia.org

Concentration: The concentration of reactants can influence the reaction kinetics. Higher concentrations generally lead to faster reaction rates.

Base (for Williamson Synthesis): The strength and type of base used for deprotonating the phenol are crucial. Strong bases like sodium hydride (NaH) are effective, but others like potassium carbonate (K₂CO₃) can also be used under specific conditions, such as phase-transfer catalysis. khanacademy.orgresearchgate.net

Reagents (for Mitsunobu Reaction): While DEAD is common, other azodicarboxylates have been developed to simplify the removal of by-products. wikipedia.org Similarly, polymer-bound triphenylphosphine can be used to facilitate purification. tcichemicals.com

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | General Impact on Yield and Purity |

|---|---|---|---|

| Solvent | Polar aprotic (e.g., THF, DMF, Acetonitrile) | Anhydrous non-polar (e.g., THF, Dichloromethane, Toluene) | Affects solubility of reactants and stability of intermediates, influencing reaction rate and side reactions. |

| Temperature | Room temperature to reflux | 0 °C to room temperature | Controls reaction rate; higher temperatures can increase yield but may also promote decomposition or side reactions (e.g., elimination). |

| Base/Reagents | Strong bases (NaH, K₂CO₃, t-BuOK) | PPh₃ and Azodicarboxylates (DEAD, DIAD) | Choice of base/reagent affects reaction efficiency and the profile of by-products, which complicates purification. |

| Reactant Structure | Best with primary alkyl halides; secondary/tertiary halides lead to elimination. | Works well for primary and secondary alcohols; steric hindrance can slow the reaction. | Steric hindrance around the reaction center can significantly lower the yield by impeding nucleophilic attack. |

Derivatization at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key site for chemical modification. N-substitution reactions allow for the synthesis of a wide array of derivatives, which can modulate the compound's chemical and physical properties. nih.gov

The nitrogen atom of the piperidine ring is nucleophilic and can readily react with various electrophiles. Common N-substitution reactions include:

N-Alkylation: This involves reacting the piperidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid formed. This is a standard method for introducing alkyl groups onto the nitrogen. acs.org

N-Acylation: The piperidine can be acylated using acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form amides. researchgate.net These reactions are typically fast and high-yielding.

Reductive Amination: This method can be used to introduce more complex alkyl groups. It involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-substituted product.

N-Arylation: Introducing an aryl group on the piperidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide.

These derivatization strategies are synthetically useful for creating libraries of compounds for various research applications. google.comnih.gov

The nature of the substituent on the piperidine nitrogen has a profound impact on the molecule's properties.

Steric Effects: Large, bulky N-substituents can sterically hinder the nitrogen atom, affecting its ability to participate in reactions or intermolecular interactions. researchgate.net This steric bulk can also influence the conformational preference of the piperidine ring.

Stability: The stability of the compound can be altered by the N-substituent. For example, N-acylation results in an amide, which is generally more stable and less prone to oxidation than the corresponding amine. The piperidine ring itself is a stable scaffold, but its reactivity is influenced by its substituents. researchgate.net

| N-Substituent Type | Example Substituent | Effect on Nitrogen Basicity/Nucleophilicity | Impact on Reactivity and Stability |

|---|---|---|---|

| Alkyl | Methyl (-CH₃), Benzyl (-CH₂Ph) | Increases | Enhances nucleophilic character; can undergo further quaternization. Generally stable. |

| Acyl | Acetyl (-COCH₃), Benzoyl (-COPh) | Decreases significantly | Forms a stable amide bond, making the nitrogen non-basic and less reactive. Increases stability towards oxidation. |

| Sulfonyl | Tosyl (-SO₂C₇H₇) | Decreases significantly | Forms a very stable sulfonamide. The nitrogen is rendered non-nucleophilic. |

| Aryl | Phenyl (-C₆H₅) | Decreases | Reduces basicity due to delocalization of the nitrogen lone pair into the aromatic ring. |

Analytical Techniques for Reaction Monitoring and Product Validation

A suite of analytical techniques is essential for monitoring the progress of the synthesis and for confirming the structure and purity of the final product, this compound, and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms in the molecule. These techniques are used to confirm that the desired structure has been formed. chemicalbook.comrasayanjournal.co.in

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rasayanjournal.co.in

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups. For example, in the synthesis, the disappearance of the broad O-H stretch of the alcohol and phenol starting materials and the appearance of a strong C-O-C ether stretch would indicate a successful reaction. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the final compound, providing a crucial check of its empirical formula and purity. researchgate.netrasayanjournal.co.in

These methods, used in combination, provide comprehensive validation of the reaction's success and the identity and purity of the synthesized phenoxymethylpiperidine. nih.govunodc.org

Structure Activity Relationship Sar Elucidation for 4 4 Bromo 2 Chloro Phenoxymethyl Piperidine and Analogs

Stereochemical Aspects of the Piperidine (B6355638) Ring and Activity Modulation

The three-dimensional arrangement of atoms in the piperidine ring is a fundamental factor in determining the pharmacological profile of 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine.

For 4-substituted piperidines, the substituent can adopt either an axial or an equatorial position, leading to different spatial orientations. In the case of disubstituted piperidines, this gives rise to cis and trans isomers, which are diastereomers with distinct physical and biological properties. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities.

While specific studies on the cis/trans isomerism of this compound were not identified, research on other piperidine derivatives consistently highlights the importance of stereochemistry. For example, in a series of μ-opioid receptor agonists, the relative stereochemistry of substituents on the piperidine ring played a pivotal role in both binding affinity and efficacy. nih.gov

Furthermore, the presence of a chiral center necessitates the consideration of enantiomeric purity. Often, one enantiomer is significantly more active than the other (the eutomer), while the other may be inactive or even contribute to off-target effects (the distomer). Therefore, the synthesis and evaluation of enantiomerically pure forms of this compound would be essential to fully characterize its pharmacological potential.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 4-substituted piperidine, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. However, the conformational preference can be influenced by various factors, including the nature of the substituent and interactions with the solvent or a receptor binding site.

Structural Variations in the Phenoxymethyl (B101242) Linker and Their Consequences

While specific SAR studies on linker modifications for this compound were not found, general principles from drug design indicate that:

Linker Length: Altering the length of the ether linkage (e.g., by adding or removing methylene (B1212753) units) would change the distance between the piperidine and the phenoxy moieties. This could affect the ability of the molecule to simultaneously engage with different subsites within a receptor binding pocket.

Linker Flexibility: The ether bond in the phenoxymethyl linker provides a degree of rotational flexibility. Introducing more rigid or more flexible linkers could impact the entropic cost of binding. A more rigid linker might pre-organize the molecule into a bioactive conformation, leading to higher affinity, but could also prevent optimal binding if the imposed conformation is not ideal.

Linker Composition: Replacing the ether oxygen with other atoms or functional groups (e.g., sulfur, an amide group) would alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule, all of which could significantly influence its pharmacological profile.

The following table provides a hypothetical illustration of how linker modifications could impact biological activity, based on general principles observed in medicinal chemistry.

| Linker Variation | Potential Consequence on Biological Activity |

|---|---|

| Shortening the linker (e.g., phenoxy-piperidine) | May result in a loss of activity if the optimal distance between the two moieties is not maintained for receptor binding. |

| Lengthening the linker (e.g., phenoxyethyl-piperidine) | Could lead to enhanced or diminished activity depending on whether the extended conformation allows for better engagement with the receptor. |

| Introducing rigidity (e.g., incorporating a double bond) | May increase affinity by reducing the entropic penalty of binding, but only if the rigid conformation is complementary to the binding site. |

| Replacing the ether oxygen with a thioether | Alters the bond angle, length, and electronic properties, which would likely impact receptor interactions. |

N-Substituent Diversity and Its Role in Ligand Selectivity and Potency

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity. The nature of the substituent at this position can profoundly influence a ligand's affinity, selectivity, and functional activity at its target receptor.

A wide array of substituents, ranging from simple alkyl groups to more complex aryl and heteroaryl moieties, have been explored on the piperidine nitrogen. Studies on 4-(m-hydroxyphenyl)piperidines revealed that varying N-substituents (methyl, allyl, and phenethyl) significantly modulated analgesic potency and receptor binding affinities. nih.gov In a series of σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, it was found that 1-methylpiperidines displayed high σ1 receptor affinity and selectivity. nih.gov In contrast, piperidines with a proton, a tosyl group, or an ethyl group at the nitrogen atom showed considerably lower affinity. nih.gov This underscores the sensitivity of the receptor's binding pocket to the size, shape, and electronic nature of the N-substituent.

The goal of modifying the N-substituent is often to fine-tune the pharmacological profile of a lead compound. This could involve enhancing potency for the primary target, improving selectivity over related targets to reduce side effects, or modulating functional activity (e.g., agonist versus antagonist). For instance, in the development of dopamine (B1211576) D4 receptor antagonists with a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, various N-substituents were explored to achieve single-digit nanomolar binding affinity. nih.gov The choice of N-substituent can also impact physicochemical properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

| N-Substituent | Effect on σ1 Receptor Affinity | Reference |

| Methyl | High affinity and selectivity | nih.gov |

| Hydrogen | Considerably lower affinity | nih.gov |

| Tosyl | Considerably lower affinity | nih.gov |

| Ethyl | Considerably lower affinity | nih.gov |

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Computational methods are invaluable tools for understanding and predicting the SAR of a series of compounds. rutgers.edu Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

For phenoxymethyl-piperidine analogs, a QSAR model could correlate physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) of different substituents on the phenyl ring and the piperidine nitrogen with their observed biological potencies. Such models can help in predicting the activity of yet-to-be-synthesized analogs.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D structures of the ligands. rutgers.edu In a 3D-QSAR study, the molecules are aligned based on a common pharmacophore, and their steric and electrostatic fields are calculated. These fields are then correlated with biological activity to generate a 3D map that highlights regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. For piperazine (B1678402) derivatives, 3D-QSAR studies have successfully correlated electrostatic and steric factors with their antagonistic effects. nih.gov Such an analysis for this compound and its analogs could provide detailed insights into the ligand-receptor interactions and guide the design of new, more potent compounds.

In Vitro Pharmacological Profiling and Target Interaction Studies

Sigma (σ) Receptor Ligand Binding and Functional Assays

Research into the structure-activity relationships of phenoxymethyl-piperidine derivatives has indicated that substitutions on the phenoxy ring can significantly influence binding affinity and selectivity for sigma (σ) receptors. However, specific data points for 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine are not detailed in the available literature.

No published studies were identified that report the dissociation constants (K_i) for this compound at either the σ-1 or σ-2 receptor subtypes. Consequently, a data table for its binding affinities cannot be generated.

Without K_i values for both sigma receptor subtypes, the selectivity ratio (σ-2/σ-1) for this compound remains undetermined.

There is no available information from functional assays to characterize this compound as an agonist or antagonist at σ-1 or σ-2 receptors.

Dopamine (B1211576) D4 Receptor Antagonist Characterization

The piperidine (B6355638) scaffold is a common feature in many dopamine receptor ligands. However, the specific in vitro pharmacological profile of this compound as a dopamine D4 receptor antagonist has not been described in the accessible scientific literature.

There are no available high-affinity binding studies that report the K_i value of this compound for the dopamine D4 receptor. Furthermore, its selectivity profile against other dopamine receptor subtypes (D1, D2, D3, and D5) has not been documented.

Due to the absence of binding data and functional studies, there is no in vitro pharmacological characterization of this compound's potential antagonist activity at the dopamine D4 receptor.

Monoamine Transporter (DAT, NET, SERT) Inhibition Studies

Scientific literature lacks specific studies on the inhibitory activity of this compound against the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The characterization of monoamine reuptake inhibitors is crucial for understanding their potential therapeutic applications in neuropsychiatric disorders. nih.govnih.gov Such research typically involves evaluating the compound's ability to block the uptake of neurotransmitters like dopamine, norepinephrine, and serotonin into cells expressing these transporters. nih.gov

No data from uptake inhibition assays for this compound are available in the current body of scientific research. These assays are fundamental to determining a compound's potency in blocking monoamine transporters. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

Table 1: Monoamine Transporter Uptake Inhibition Data for this compound No data available for this compound.

| Transporter | IC50 (nM) |

|---|---|

| DAT | N/A |

| NET | N/A |

Without IC50 values from inhibition assays, it is not possible to determine whether this compound would act as a selective or broad-spectrum inhibitor of monoamine transporters. The selectivity profile is critical, as it dictates the pharmacological effects and potential side effects of a compound. nih.gov A selective inhibitor would show significantly higher potency for one transporter over the others, whereas a broad-spectrum inhibitor would affect multiple transporters. nih.govnih.gov

Antimicrobial Activity Evaluation against Pathogenic Microorganisms

While various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties, no specific studies have been published on the antibacterial or antifungal activity of this compound. biointerfaceresearch.comresearchgate.net

There is no published research detailing the screening of this compound against Gram-positive and Gram-negative bacteria. Such screening is essential to determine a compound's spectrum of activity and is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Table 2: Antibacterial Activity (MIC) of this compound No data available for this compound.

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | N/A |

| Bacillus subtilis | Gram-Positive | N/A |

| Escherichia coli | Gram-Negative | N/A |

The antifungal potential of this compound has not been reported in the scientific literature. Evaluation against common fungal pathogens is necessary to ascertain any antifungal efficacy. researchgate.net

Table 3: Antifungal Activity (MIC) of this compound No data available for this compound.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | N/A |

No studies have been conducted to investigate the potential mechanism of antimicrobial action for this compound. Research into mechanisms often involves examining the compound's ability to inhibit essential bacterial enzymes. For instance, DNA gyrase is a well-established target for antibacterial agents, and its inhibition disrupts DNA replication. nih.govrsc.orgnih.gov Similarly, enzymes in the menaquinone (Vitamin K2) biosynthesis pathway, such as MenA, represent another potential target for novel antimicrobial drugs, particularly against Gram-positive bacteria. nih.gov Without experimental data, the specific molecular targets of this compound remain unknown.

Antiparasitic Activity Assessment

The evaluation of the antiparasitic properties of novel chemical entities is a critical step in the drug discovery and development pipeline for infectious diseases. This section reviews the available data on the in vitro antiparasitic activity of this compound.

Trypanosoma cruzi is the causative agent of Chagas disease, a significant health concern in many parts of the world. The search for new therapeutic agents against this parasite is ongoing.

A comprehensive review of scientific literature and research databases reveals a notable absence of specific studies on the in vitro efficacy of this compound against Trypanosoma cruzi. While numerous studies have investigated the trypanocidal activity of various piperidine derivatives, specific data for this particular compound, including inhibitory concentrations (such as IC₅₀ values) against different life cycle stages of the parasite (amastigotes, trypomastigotes, and epimastigotes), are not publicly available.

Consequently, no data tables detailing the specific activity of this compound against Trypanosoma cruzi can be presented at this time.

Understanding the mechanism of action is fundamental to the development of any therapeutic agent. This involves identifying the specific biochemical pathways or molecular targets within the parasite that the compound interacts with to exert its antiparasitic effect.

In line with the lack of data on its in vitro efficacy, there is no available research that elucidates the antiparasitic target pathways of this compound. Studies that would typically involve target-based screening, molecular docking, or mechanism-of-action studies have not been published for this compound. Therefore, its molecular targets within Trypanosoma cruzi or other parasites remain unknown.

Computational Chemistry and Molecular Modeling of 4 4 Bromo 2 Chloro Phenoxymethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. This process involves minimizing the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry provides the most energetically favorable structure of the molecule in a vacuum or a specified solvent. From this, various thermodynamic parameters can be calculated, offering insights into the molecule's stability.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.91 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 121.0 |

| C-O (ether) | 1.37 | C-O-C | 118.0 |

| C-N (piperidine) | 1.47 | C-N-C | 112.0 |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, as well as the halogen atoms, due to their high electronegativity. The hydrogen atoms of the piperidine (B6355638) ring would likely exhibit a positive potential. This map is invaluable for predicting how the molecule might interact with other molecules, including biological receptors.

Molecular Docking Simulations for Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a molecular docking simulation, the this compound molecule would be placed in the binding site of a selected protein target. An algorithm would then explore various possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on its energetic favorability. The top-ranked poses represent the most likely binding modes.

Analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. For instance, the piperidine nitrogen could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions. The bromine and chlorine atoms could potentially form halogen bonds with electron-donating residues in the protein's binding pocket.

Docking programs also provide an estimation of the binding affinity, often expressed as a binding energy or a docking score. This value represents the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable complex and a higher binding affinity.

This scoring allows for the comparison of different ligands or different poses of the same ligand. In a virtual screening campaign, a library of compounds could be docked to a target protein, and their binding affinities would be used to rank them, prioritizing the most promising candidates for further experimental testing.

Hypothetical Docking Results for this compound with a Target Protein

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172, Trp164 |

| HIV-1 gp120 | -7.9 | Asp368, Trp112, Thr257 |

| Muscarinic M1 Receptor | -8.2 | Tyr106, Asn382, Trp157 |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of molecules, offering a window into their conformational preferences and their interactions with biological targets over time. nih.goviaanalysis.com For this compound, MD simulations can elucidate its structural flexibility and the stability of its potential complexes with receptors.

Exploration of Conformational Space of the Compound

The conformational landscape of this compound is largely defined by the piperidine ring and the rotatable bonds connecting it to the phenoxymethyl (B101242) substituent. The piperidine ring itself typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.orgias.ac.in For a 4-substituted piperidine, the substituent can exist in either an axial or an equatorial position. Given the significant steric bulk of the 4-bromo-2-chloro-phenoxymethyl group, it is strongly predicted to favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. nih.gov

Molecular dynamics simulations can be employed to explore this conformational space systematically. By simulating the molecule in a solvent environment (e.g., water) at a physiological temperature, the trajectory of each atom is calculated over time, revealing the accessible conformations and their relative stabilities. iaanalysis.com Key dihedral angles, such as those defining the ring pucker and the orientation of the side chain, can be monitored to map the potential energy surface. Computational studies on related fluorinated and substituted piperidines have demonstrated that electrostatic interactions, hyperconjugation, and solvation effects all play crucial roles in determining conformational preferences. nih.gov While the chair conformation with an equatorial substituent is expected to be the global minimum, MD simulations can also identify transient or higher-energy conformations, such as boat or twist-boat forms, which may be relevant for receptor binding. ias.ac.in

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Piperidine Ring Conformation | Predominantly Chair | Lowest energy conformation for six-membered rings, minimizing strain. |

| Substituent Position | Equatorial | Minimizes steric hindrance from 1,3-diaxial interactions. |

| Key Dihedral Angles | C3-C4-C(substituent)-O | Defines the orientation of the phenoxymethyl group relative to the ring. |

| C4-C(substituent)-O-C(phenyl) | Governs the spatial relationship between the piperidine and phenyl rings. |

Characterization of Ligand-Receptor Complex Stability and Dynamics

When this compound binds to a biological target, MD simulations are invaluable for assessing the stability and dynamics of the resulting complex. researchgate.netnottingham.ac.uk After an initial binding pose is predicted through molecular docking, an MD simulation is run on the entire ligand-receptor complex solvated in a water box with ions to mimic physiological conditions. nih.gov

Several key metrics are analyzed from the simulation trajectory to characterize stability: mdpi.com

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial docked positions over time. A stable RMSD value that reaches a plateau suggests that the complex has equilibrated and remains in a stable binding mode. rsc.orgnih.gov Conversely, large fluctuations or a continuously increasing RMSD may indicate instability or that the ligand is dissociating from the binding pocket. researchgate.netyoutube.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It highlights regions of the protein that are flexible or rigid during the simulation. nih.gov Analysis of RMSF can reveal which residues are stabilized upon ligand binding and which parts of the protein remain dynamic. researchgate.net High fluctuations in residues within the binding pocket could suggest a less stable interaction.

MD simulations allow for a detailed examination of the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and halogen bonds—that maintain the complex. mdpi.com The persistence of these interactions throughout the simulation provides strong evidence of a stable complex and can identify the key residues responsible for anchoring the ligand. nih.govnih.gov

Table 2: Illustrative Metrics for MD Simulation of a Ligand-Receptor Complex

| Metric | Typical Value for Stable Complex | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1-3 Å (after equilibration) | Low, stable values indicate the protein's overall fold is maintained. |

| Ligand RMSD (relative to protein) | < 2 Å | A low and stable value suggests the ligand remains bound in a consistent pose. researchgate.net |

| Binding Pocket Residue RMSF | < 1.5 Å | Low fluctuations indicate stabilization of the binding site upon ligand binding. |

| Key Hydrogen Bond Occupancy | > 70% | High occupancy indicates a persistent and strong hydrogen bond interaction. |

In Silico Prediction of Drug Disposition Properties (ADME-related, excluding toxicity)

In silico tools are essential in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before its synthesis, saving significant time and resources. researchgate.netresearchgate.net

Lipophilicity (LogP, LogD) and Permeability Predictions

Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability, and plasma protein binding. It is commonly expressed as LogP (the partition coefficient for the neutral form of a molecule between octanol (B41247) and water) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms). researchgate.netresearchgate.net For ionizable compounds like this compound (which has a basic nitrogen), LogD at physiological pH (7.4) is a more relevant predictor of its behavior in the body. nanx.me

Numerous computational algorithms, based on atomic contributions or molecular properties, can predict these values with reasonable accuracy. acs.orgnih.gov Given its structure, the compound is expected to be moderately to highly lipophilic.

Permeability across biological membranes, such as the intestinal wall, is crucial for oral bioavailability. In silico models often predict permeability through Caco-2 cell monolayers, an in vitro model that mimics the human small intestine. diva-portal.orgraco.cat These predictive models use molecular descriptors like lipophilicity, molecular weight, polar surface area (PSA), and hydrogen bond counts to estimate the rate of permeation. researchgate.netsciforum.net A compound with high lipophilicity and a moderate PSA is generally predicted to have good passive permeability.

Table 3: Predicted Physicochemical and Permeability Properties

| Property | Predicted Value Range | Implication for Drug Disposition |

|---|---|---|

| LogP | 3.5 - 4.5 | Indicates moderate to high lipophilicity. |

| LogD (at pH 7.4) | 2.0 - 3.0 | Lower than LogP due to protonation of the piperidine nitrogen, increasing aqueous distribution. |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Favorable for good membrane permeability. |

| Predicted Caco-2 Permeability | High | Suggests good potential for passive absorption across the gastrointestinal tract. nih.govmdpi.com |

Prediction of Metabolic Stability (e.g., Microsomal Stability)

The metabolic stability of a drug candidate determines its half-life and duration of action. In silico models predict metabolic stability by identifying "metabolic soft spots"—atoms or functional groups that are most susceptible to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.govbenthamdirect.com

For this compound, several potential sites of metabolism can be predicted:

Piperidine Ring: N-dealkylation or oxidation at carbons alpha to the nitrogen are common metabolic pathways for piperidine-containing compounds. researchgate.net

Aromatic Ring: Aromatic hydroxylation is a possibility, although the presence of two electron-withdrawing halogens (bromo and chloro) may deactivate the ring towards oxidative metabolism.

Methylene (B1212753) Bridge: O-dealkylation (ether cleavage) at the benzylic carbon is another potential metabolic route.

Computational tools combine knowledge-based rules with quantum mechanical calculations to predict the most likely sites of metabolism and the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9). mdpi.comoptibrium.com By identifying these liabilities early, medicinal chemists can modify the structure—for instance, by adding blocking groups like fluorine at metabolically active sites—to enhance microsomal stability and improve the pharmacokinetic profile. researchgate.net

Table 4: Predicted Sites of Metabolism for this compound

| Potential Metabolic Reaction | Location | Responsible CYP Isoforms (Predicted) |

|---|---|---|

| N-Dealkylation | Piperidine Nitrogen | CYP3A4, CYP2D6 |

| C-Hydroxylation | Piperidine Ring (alpha to N) | CYP3A4, CYP2C9 |

| Aromatic Hydroxylation | Phenyl Ring | CYP2D6, CYP1A2 |

| O-Dealkylation | Methylene Bridge | CYP3A4 |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR and ¹³C NMR for Structural Confirmation and Purity Assessment

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would also be dependent on their electronic environment. The aromatic carbons would resonate at lower field (typically δ 100-160 ppm), while the aliphatic carbons of the piperidine (B6355638) ring and the methylene (B1212753) linker would be found at higher field. The carbon attached to the electronegative oxygen, chlorine, and bromine atoms would be shifted further downfield compared to unsubstituted carbons. This technique is crucial for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the proton-proton networks within the piperidine ring and confirming the connectivity of the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum would link a specific proton signal to the carbon signal to which it is attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different functional groups, for example, by showing a correlation between the protons of the methylene bridge and the carbons of both the aromatic ring and the piperidine ring, thus confirming the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Functional Groups and Molecular Vibrations

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include C-H stretching from the aromatic and piperidine rings, C-O-C stretching of the ether linkage, C-N stretching of the piperidine amine, and C-Cl and C-Br stretching vibrations. The aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The technique would also be useful for identifying vibrations of the carbon skeleton and the C-Br and C-Cl bonds.

Conformational Analysis through Vibrational Frequencies

Detailed analysis of the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra could potentially provide information about the conformational isomers of the piperidine ring (e.g., chair conformations with equatorial or axial substituents). However, this would likely require computational modeling to assign specific vibrational modes to different conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Molecular Weight Determination: A high-resolution mass spectrum would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The presence of bromine and chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) and chlorine has two (³⁵Cl and ³⁷Cl).

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. The analysis of these fragment ions provides a roadmap of the molecule's structure. Expected fragmentation pathways for this compound would include cleavage of the ether bond, loss of the piperidine ring, and fragmentation of the aromatic ring, which would further confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, were not found in the available literature.

Tandem Mass Spectrometry for Structural Elucidation of Fragments

No studies detailing the tandem mass spectrometry (MS/MS) of this compound were identified. Such studies would be necessary to determine its fragmentation pathways and structurally characterize its constituent fragments.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Absolute Configuration and Conformation

A crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, information on its absolute configuration and solid-state conformation is unavailable.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

Without a determined crystal structure, an analysis of the intermolecular interactions, such as hydrogen bonding, potential halogen bonding involving the bromine and chlorine atoms, and a Hirshfeld surface analysis to quantify these interactions, cannot be performed.

Intellectual Property and Future Research Directions

Patent Landscape Analysis of Halogenated Phenoxymethylpiperidine Derivatives

The patent landscape for halogenated phenoxymethylpiperidine derivatives is characterized by a focus on their utility in treating a range of neurological and psychiatric disorders. A review of existing patents reveals a strategic effort to claim not only specific molecular entities but also broader chemical spaces defined by variations in substitution patterns on both the phenoxy and piperidine (B6355638) rings.

Review of Existing Patents and Therapeutic Claims

Patents related to halogenated phenoxymethylpiperidine derivatives primarily focus on their modulation of various CNS targets. A key area of therapeutic claims is in the treatment of neuropathic pain, where these compounds are often patented as sodium channel blockers. For instance, some patents describe phenoxymethyl (B101242) piperidine derivatives for the control or prevention of neuropathic pain conditions.

Another significant therapeutic area covered in the patent literature is psychiatric and neurological disorders. Piperidine derivatives, including those with halogenated phenoxy moieties, have been claimed for the treatment or prevention of a wide array of conditions. These patents often cover a broad genus of compounds, with variations in the halogen substitution on the phenyl ring and modifications to the piperidine nitrogen.

The following table provides a summary of representative patents and their therapeutic claims for structurally related compounds.

| Patent/Publication Number | Assignee/Applicant | Therapeutic Claim/Biological Target |

| EP0869119A1 | F. Hoffmann-La Roche AG | Sodium channel blockers for neuropathic pain |

| US10562882B2 | Takeda Pharmaceutical Company Limited | Treatment or prevention of psychiatric and neurological conditions |

| CA2931778A1 | Takeda Pharmaceutical Company Limited | Treatment or prevention of psychiatric and neurological conditions |

| EP1546103B1 | NeuroSearch A/S | Treatment or prevention of neuronal damage and neurological diseases |

Identification of Patentable Chemical Space and Innovations

The patentable chemical space for halogenated phenoxymethylpiperidine derivatives is being explored through several innovative strategies. A primary area of innovation lies in the modification of the substitution pattern on the aromatic ring. The introduction of different halogens (e.g., fluorine, chlorine, bromine) at various positions is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Further innovation is seen in the modification of the piperidine ring itself. This includes the introduction of substituents on the nitrogen atom or at other positions on the ring to fine-tune receptor binding affinity and selectivity. The linkage between the phenoxy and piperidine moieties is another area of modification, with some patents exploring variations beyond a simple ether linkage.

The development of stereospecific synthesis to isolate and patent single enantiomers with improved therapeutic indices represents another key area of innovation. As many biological targets are chiral, a single enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.

Current Challenges and Unmet Needs in Related Drug Discovery Programs

Despite the therapeutic potential of halogenated phenoxymethylpiperidine derivatives, several challenges and unmet needs persist in their development. A major hurdle in CNS drug discovery is the development of compounds with high selectivity for specific receptor subtypes. drugtargetreview.com For instance, in the context of sodium channel blockers, achieving selectivity for a particular sodium channel subtype implicated in a specific disease, while avoiding off-target effects on other subtypes, is a significant challenge. Lack of selectivity can lead to a narrow therapeutic window and undesirable side effects.

Another significant challenge is overcoming the blood-brain barrier (BBB). For a CNS drug to be effective, it must be able to cross the BBB in sufficient concentrations to engage its target. The physicochemical properties of a molecule, including its size, charge, and lipophilicity, play a crucial role in its ability to penetrate the BBB. While the piperidine scaffold is often favored for its favorable properties in this regard, optimizing BBB penetration without compromising other desirable drug-like properties remains a complex task.

Furthermore, there is a persistent unmet need for novel therapeutics for many CNS disorders. minervaneurosciences.compharmexec.com Many existing treatments for conditions like schizophrenia, depression, and neurodegenerative diseases have limitations in terms of efficacy, side-effect profiles, and the range of symptoms they address. minervaneurosciences.com There is a particular need for disease-modifying therapies for neurodegenerative disorders, as most current treatments only manage symptoms.

Emerging Research Avenues and Potential Applications

Emerging research is uncovering new potential applications for halogenated phenoxymethylpiperidine derivatives beyond their traditional focus on established CNS targets. One promising avenue is the exploration of their activity at novel or less-explored biological targets implicated in CNS and other diseases. For example, research into the role of specific ion channels and receptors in various pathologies is opening up new possibilities for drug discovery.

The application of new technologies, such as artificial intelligence and machine learning, in drug design is also creating new research avenues. These computational tools can help in identifying novel chemical scaffolds, predicting the activity of virtual compounds, and optimizing the properties of lead molecules, thereby accelerating the discovery of new drug candidates.

Moreover, there is growing interest in the potential of these compounds for treating rare neurological disorders, which often have a high unmet medical need. iqvia.com The development of therapies for these conditions is often incentivized by regulatory bodies, providing a strategic rationale for research in this area.

Strategic Outlook for Development of Novel Chemical Entities

The strategic outlook for the development of novel chemical entities based on the 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine scaffold is influenced by several factors. The increasing burden of CNS disorders worldwide, coupled with the limitations of existing therapies, creates a significant market opportunity for innovative and effective new drugs. iqvia.com

A key strategic focus for pharmaceutical companies is likely to be the development of compounds with improved selectivity and safety profiles. This can be achieved through a combination of rational drug design, advanced screening technologies, and a deeper understanding of the underlying biology of the target diseases. The development of subtype-selective modulators of ion channels and receptors is a particularly promising strategy. drugtargetreview.com

Furthermore, the adoption of novel clinical trial designs and the use of biomarkers can help to de-risk the clinical development process for CNS drugs, which has historically had a high attrition rate. clinicalleader.com A more personalized medicine approach, where patients are stratified based on their genetic or biomarker profile, could also improve the success rate of clinical trials and lead to more effective treatments.

Q & A

Q. How can the synthesis of 4-(4-Bromo-2-chloro-phenoxymethyl)-piperidine be optimized for higher yield and purity?

Methodological Answer:

- Key Steps :

- Anhydrous Conditions : Use dry solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to minimize hydrolysis or side reactions .

- Stoichiometric Control : Optimize molar ratios of reactants (e.g., bromo-chloro-phenoxymethyl precursors and piperidine derivatives) to reduce unreacted intermediates .

- Purification : Employ column chromatography or recrystallization to isolate the target compound. Evidence from similar syntheses shows >93% purity achievable via these methods .

- Yield Improvement : Adjust reaction temperature (e.g., 0–25°C for Grignard reactions) and use phase-transfer catalysts to enhance efficiency .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromo, chloro, and piperidine moieties). Coupling constants in aromatic regions help confirm substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Compare retention times against standards to assess purity (>95% typical for research-grade compounds) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₁₂H₁₄BrClNO) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .

- Waste Disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data during characterization be resolved?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to resolve ambiguities. For example, crystal structure analysis can confirm substituent orientation .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives) that may skew results .

Q. What computational methods are effective for designing novel reactions involving this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, Grignard reaction pathways can be simulated to predict regioselectivity .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for functionalization .

Q. How do substituents on the piperidine or aryl rings influence the compound’s biological activity?

Methodological Answer:

- Analog Synthesis : Replace bromo/chloro groups with other halogens or electron-withdrawing groups (e.g., nitro) to study structure-activity relationships (SAR) .

- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) or pathogens (e.g., Leishmania) to correlate substituent effects with activity .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading) and identify robust conditions .

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress in real time .

Q. What challenges arise in solid-state characterization, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : Use solvent diffusion or slow evaporation to grow single crystals. If unsuccessful, employ powder X-ray diffraction (PXRD) to analyze amorphous phases .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphs or decomposition points, which are critical for stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.